molecular formula C32H39NO4 B015129 Fexofenadine CAS No. 83799-24-0

Fexofenadine

货号: B015129
CAS 编号: 83799-24-0
分子量: 501.7 g/mol
InChI 键: RWTNPBWLLIMQHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fexofenadine is a potent and selective second-generation histamine H1-receptor antagonist, widely utilized in biochemical and pharmacological research. As the active metabolite of terfenadine, it offers a favorable profile by lacking the cardiotoxic effects associated with its parent compound, making it a critical tool for studying peripheral histamine response without central nervous system penetration. Its primary research value lies in the investigation of allergic response mechanisms, mast cell-mediated inflammation, and the development of in vitro and in vivo models for allergy and asthma. A key area of scientific interest is this compound's role as a probe substrate for drug transporter proteins, specifically P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATP). This property makes it indispensable for studies focused on drug-drug interactions, intestinal absorption, blood-brain barrier permeability, and hepatobiliary excretion. Researchers employ this compound to elucidate the complex interplay between membrane transporters and drug pharmacokinetics. Supplied with high purity and stability, our this compound is designed to support robust, reproducible data generation in your investigative studies.

属性

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTNPBWLLIMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861411
Record name Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from methanol-butanone

CAS No.

83799-24-0
Record name Fexofenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83799-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexofenadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083799240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEXOFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6582LOH6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195-197 °C, 142.5 °C
Record name Fexofenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FEXOFENADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fexofenadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Cyanomethyl Benzoate Pathway

A 2010 study published in Organic Process Research & Development introduced a six-step synthesis starting from methyl 4-(cyanomethyl)benzoate. Key steps included:

  • Methylation : Using dimethyl sulfate and potassium hydroxide to form methyl 4-(cyanomethyl)benzoate.

  • Sommelet Reaction : Converting the nitrile group to an aldehyde.

  • Reductive Amination : Coupling with azacyclonol to form the final product.
    This method achieved a 26% overall yield and avoided regioisomeric impurities, enhancing purity.

Scalable Eight-Step Synthesis

A 2019 protocol in ChemistrySelect outlined an efficient route using methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol. The synthesis featured:

  • Sonogashira Coupling : To introduce the alkyne moiety.

  • Hydrogenation and Cyclization : Forming a key 5-membered intermediate.
    This approach achieved a 59% overall yield on a >100 g scale, emphasizing scalability and cost-effectiveness.

Catalytic Approaches and Process Optimization

Heteropolyacid Catalysis

The Chinese patent CN103333100B disclosed a high-yield method using a solid-supported heteropolyacid catalyst (PW12/SiO2) for esterification. Key steps included:

  • Esterification : α,α-Dimethylphenylacetic acid with ethanol (85kPa, 130–133°C).

  • Friedel-Crafts Acylation : With anhydrous AlCl3 in dichloromethane.

  • Coupling and Reduction : Using sodium borohydride (NaBH4) and hydrochloric acid.
    This method achieved a 46.1 g yield from 0.25 mol starting material, with pollution reduction and industrial applicability.

Lithium Chloride-Mediated Coupling

WO2017068129A1 demonstrated that LiCl accelerates the coupling of azacyclonol and cyclopropyl ketones, reducing reaction time to 22 hours at 150°C. The exclusion of polar solvents like dimethylformamide (DMF) simplified purification.

Intermediate Synthesis and Purification

Phenylacetonitrile Derivatives

CN106380441A focused on synthesizing high-purity intermediates using phenylacetonitrile, dimethyl sulfate, and NaOH. The process involved:

  • Alkylation : At 35–40°C in dimethyl sulfoxide (DMSO).

  • Acid-Base Extraction : To remove impurities.
    This method achieved >99% purity for intermediates critical to downstream reactions.

Industrial-Scale Methods

Environmentally Friendly Processes

Modern industrial methods prioritize green chemistry. For instance, CN103333100B replaced traditional Lewis acids with recyclable heteropolyacid catalysts, reducing wastewater generation. Membrane filtration for catalyst separation further enhanced sustainability.

Cost-Effective Salt Formation

Conversion of this compound sodium salt to its hydrochloride form involves acidification with HCl in methanol/water mixtures, yielding 84% pure product. This step is critical for pharmaceutical formulation.

Comparative Analysis of Key Methods

MethodStarting MaterialKey Catalyst/ReagentYieldScaleReference
LiCl-Mediated CouplingCyclopropyl ketoneLiCl84%Laboratory
Heteropolyacid Catalysisα,α-Dimethylphenylacetic acidPW12/SiO246.1gIndustrial
Eight-Step SynthesisMethyl 2-(4-bromophenyl)-2-methylpropanoateNone59%>100g
Cyanomethyl Benzoate RouteMethyl 4-(cyanomethyl)benzoateNaBH426%Laboratory

科学研究应用

Pharmacological Mechanisms

Fexofenadine operates through several pharmacological mechanisms:

  • H1 Receptor Antagonism : It selectively blocks H1 receptors, reducing symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion.
  • Anti-inflammatory Effects : this compound has been shown to inhibit the release of inflammatory mediators from mast cells and basophils, contributing to its efficacy in allergic responses .
  • Modulation of Cytokines : Studies indicate that this compound decreases levels of various cytokines (e.g., IL-4, IL-5) involved in allergic inflammation .

Allergic Rhinitis and Urticaria

This compound is primarily indicated for:

  • Seasonal Allergic Rhinitis : It significantly reduces symptoms such as nasal congestion and sneezing. Meta-analysis indicates its efficacy is comparable to other second-generation antihistamines .
  • Chronic Idiopathic Urticaria : this compound helps alleviate itching and hives in patients with chronic urticaria, showing beneficial effects on endothelial adhesion molecules associated with inflammation .

Asthma

While this compound is not primarily indicated for asthma treatment, some studies suggest potential benefits:

  • Nitric Oxide Production : Research indicates that this compound may inhibit nitric oxide production in nasal fibroblasts, which could be relevant in asthma management .
  • Prevention of Allergic Asthma Symptoms : In animal models, this compound has shown promise in reducing airway resistance and inflammation during allergen exposure .

Drug Interaction Studies

This compound's pharmacokinetics can be affected by other drugs:

  • P-glycoprotein Interactions : It is known that this compound is a substrate for P-glycoprotein. Co-administration with inhibitors of this transporter can increase plasma levels of this compound .
  • CYP450 Interactions : While weak CYP3A induction has been noted, significant interactions with other medications are generally minimal .

Case Study Analysis

Several studies highlight the effectiveness and safety profile of this compound:

StudyPopulationFindings
Simons et al. (1996)Children (mean age 9.8 years)Demonstrated effective dosing with no dose-dependent kinetics observed .
Juergens et al. (2006)Guinea pig modelShowed reduction in nasal airway resistance following this compound treatment during antigen exposure .
Cassano et al. (2002)Chronic urticaria patientsIndicated decreased levels of inflammatory markers after treatment with this compound .

生物活性

Fexofenadine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. As a metabolite of terfenadine, this compound has been extensively studied for its biological activity, pharmacokinetics, and safety profile. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound operates by selectively antagonizing H1 receptors located on cell surfaces across various organ systems. This action inhibits the effects of histamine, a key mediator in allergic responses. Notably, this compound exhibits minimal affinity for cholinergic and α-adrenergic receptors, which leads to reduced anticholinergic effects compared to first-generation antihistamines. As a result, it is recognized as one of the least sedating antihistamines available .

Key Mechanisms

  • H1 Receptor Antagonism : Blocks histamine's action, reducing allergy symptoms.
  • Minimal CNS Penetration : Low blood-brain barrier permeability minimizes sedation.
  • Mast Cell Stabilization : Inhibits the release of histamine from mast cells and basophils .

Pharmacokinetics

This compound demonstrates rapid absorption with peak plasma concentrations occurring within 1 to 1.5 hours post-administration. It has a high plasma protein binding rate (60% to 70%) and undergoes minimal hepatic metabolism, primarily utilizing organic anion transporting polypeptides (OATP2B1) for transport .

Pharmacokinetic Parameter Value
Peak Plasma Concentration1-1.5 hours post-dose
Plasma Protein Binding60%-70%
MetabolismMinimal hepatic metabolism
ExcretionPrimarily through feces

Efficacy and Safety

Recent meta-analyses have confirmed the efficacy of this compound in reducing total symptom severity scores (TSS) in patients with allergic rhinitis. In studies involving over 4,000 patients, this compound demonstrated significant reductions in TSS compared to placebo .

Clinical Findings

  • Total Symptom Severity Score (TSS) :
    • Change from baseline: SMD=0.33\text{SMD}=-0.33 (95% CI: -0.47 to -0.18; p < 0.0001).
  • Morning Instantaneous TSS :
    • Change from baseline: SMD=1.42\text{SMD}=-1.42 (95% CI: -2.22 to -0.62; p = 0.0005) .

Case Studies

Several case studies have highlighted the clinical application of this compound in real-world settings:

  • Seasonal Allergic Rhinitis :
    A study involving patients with seasonal allergic rhinitis showed that those treated with this compound reported significantly fewer symptoms compared to those receiving placebo over a two-week period.
  • Chronic Idiopathic Urticaria :
    In a clinical trial, patients with chronic urticaria experienced substantial relief from itching and hives when treated with this compound twice daily over four weeks.

Adverse Effects

This compound is generally well-tolerated, with adverse effects comparable to placebo in clinical trials. Commonly reported side effects include headache and dizziness; however, serious adverse events are rare .

Adverse Effect Incidence (%)
Headache10
Dizziness7
Fatigue6

常见问题

Q. What are the primary mechanisms underlying fexofenadine’s pharmacokinetics, and how do transport proteins influence its disposition?

this compound’s absorption and excretion are mediated by organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp). OATP1B1, OATP1B3, and OATP1A2 facilitate hepatic uptake, while P-gp limits intestinal absorption and blood-brain barrier penetration . In vivo and in vitro studies, such as sandwich-cultured hepatocytes (SCH) and perfused rat liver models, demonstrate that biliary excretion involves multidrug resistance-associated protein 2 (Mrp2) in rodents, though human mechanisms remain partially unresolved . Methodologically, combining pharmacokinetic modeling with SCH experiments can clarify species-specific transport dynamics .

Q. How can researchers design dissolution tests to validate this compound formulations while adhering to regulatory standards?

Dissolution testing for this compound requires HPLC methods with strict suitability criteria (e.g., resolution ≥2.0, tailing factor ≤2.0, RSD ≤1.5%) to quantify drug release profiles . For bilayer tablets, Design-Expert software optimizes parameters like drug release (%) and disintegration time through desirability functions, validated via confirmation batches . Immediate-release layers prioritize sodium starch glycolate for rapid disintegration, while sustained-release layers use hydroxypropyl methylcellulose for controlled dissolution .

Q. What experimental models are suitable for assessing this compound’s blood-brain barrier penetration?

In situ brain perfusion in mdr1a(+/+) and mdr1a(−/−) mice distinguishes P-gp-mediated efflux. This compound’s brain exposure is significantly lower in wild-type mice due to P-gp activity, confirmed via LC/MS quantification . Osmotic minipump administration achieves steady-state plasma concentrations comparable to terfenadine metabolism studies, enabling direct comparison of efflux ratios (e.g., 55 vs. 48 in mdr1a models) .

Q. How do drug-drug interactions (DDIs) affect this compound bioavailability, and what methodologies quantify these effects?

Co-administration with P-gp inhibitors (e.g., erythromycin, ketoconazole) increases this compound absorption by 40-60% via transport inhibition, assessed through crossover trials with plasma AUC comparisons . Grapefruit/orange juice reduces bioavailability by 36% via OATP1A2 inhibition, requiring population pharmacokinetic modeling to adjust dosing regimens . Radiolabeled tissue distribution studies in rats validate transporter-specific effects .

Q. What in vitro assays are critical for evaluating this compound’s metabolic stability and transporter interactions?

Caco-2 cell monolayers quantify intestinal permeability and P-gp efflux ratios. Rhodamine 123 efflux assays in CD56+ cells assess P-gp function in genetic polymorphism studies . For hepatic uptake, SCH models with chemical modulators (e.g., rifampicin for OATP inhibition) paired with LC-MS/MS analysis provide mechanistic insights .

Advanced Research Questions

Q. How can genetic polymorphisms in SLCO1B1 and MDR1 explain interindividual variability in this compound pharmacokinetics?

SLCO1B1 521T>C polymorphisms reduce OATP1B1 function, increasing this compound AUC by 76% in homozygous carriers . Conversely, MDR1 C3435T variants show no significant plasma concentration differences in Caucasians, suggesting compensatory mechanisms (e.g., OATP2B1 uptake) . TaqMan® genotyping and stepwise regression analysis identify covariate effects, while perfused liver models isolate hepatic vs. intestinal transporter contributions .

Q. What methodologies reconcile contradictory data on this compound’s role as a hepatobiliary transport probe?

While this compound is a validated intestinal P-gp probe, rat perfused liver studies show GF120918-sensitive proteins (e.g., Bsep) mediate biliary excretion, unlike humans where multiple efflux proteins dominate . Physiologically based pharmacokinetic (PBPK) modeling integrates preclinical rat data with human SCH outcomes to predict systemic exposure changes under hepatic impairment .

Q. How can researchers optimize chronomodulated formulations of this compound for circadian-related allergic responses?

Dual-release bilayer tablets combine immediate-release (60 mg this compound HCl, 18.32 mg NaHCO₃) and sustained-release layers (hydrophobic polymers). Response surface methodology (RSM) via Design-Expert software balances drug release (88.7% at 30 min) and disintegration (<30 s), validated through accelerated stability testing . Actigraphy and cognitive function tests (e.g., critical flicker fusion) assess daytime efficacy without sedation .

Q. What experimental designs address this compound’s anti-inflammatory effects in non-allergic conditions, such as diabetic nephropathy?

Randomized controlled trials (RCTs) in type 2 diabetes patients measure albuminuria reduction post-fexofenadine/ACEI co-administration. Mechanistic studies in podocyte cultures quantify histamine-independent effects (e.g., TNF-α suppression via ELISA) and oxidative stress markers (e.g., malondialdehyde) . Longitudinal RNA-seq analysis identifies pathways like NF-κB inhibition .

Q. How do advanced imaging techniques validate this compound’s lack of CNS penetration in neuropharmacology studies?

Radiolabeled (³H-fexofenadine) tissue distribution in rats confirms blood-brain barrier exclusion, with brain-to-plasma ratios <0.05 . Positron emission tomography (PET) with ¹¹C-labeled this compound in mdr1a(−/−) mice visualizes P-gp’s role in efflux, complemented by ex vivo autoradiography . Cognitive battery tests (e.g., choice reaction time) in humans further validate absence of sedation .

Q. Methodological Notes

  • Contradictory Data Resolution : For genetic polymorphism studies, stratify populations by ethnicity and use transporter knockout models to isolate OATP/P-gp contributions .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Combine SCH data with PBPK simulations to predict human hepatobiliary clearance .
  • Formulation Robustness : Use ICH Q2(R1)-validated HPLC methods for dissolution testing, ensuring interlab reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine
Reactant of Route 2
Fexofenadine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。